

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Cat. No.:	B1600794

[Get Quote](#)

An In-depth Technical Guide to **(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid**

This guide provides an in-depth technical overview of **(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid**, a versatile bifunctional reagent crucial for researchers, medicinal chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its practical use.

Molecular Overview and Physicochemical Profile

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known by its synonym Methyl (4-boronophenyl)acetate, is an organoboron compound that features both a boronic acid moiety and a methyl ester. This unique combination makes it an invaluable building block, allowing for sequential or orthogonal chemical modifications. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed or otherwise transformed, providing a secondary reactive handle.

Identifiers and Core Properties

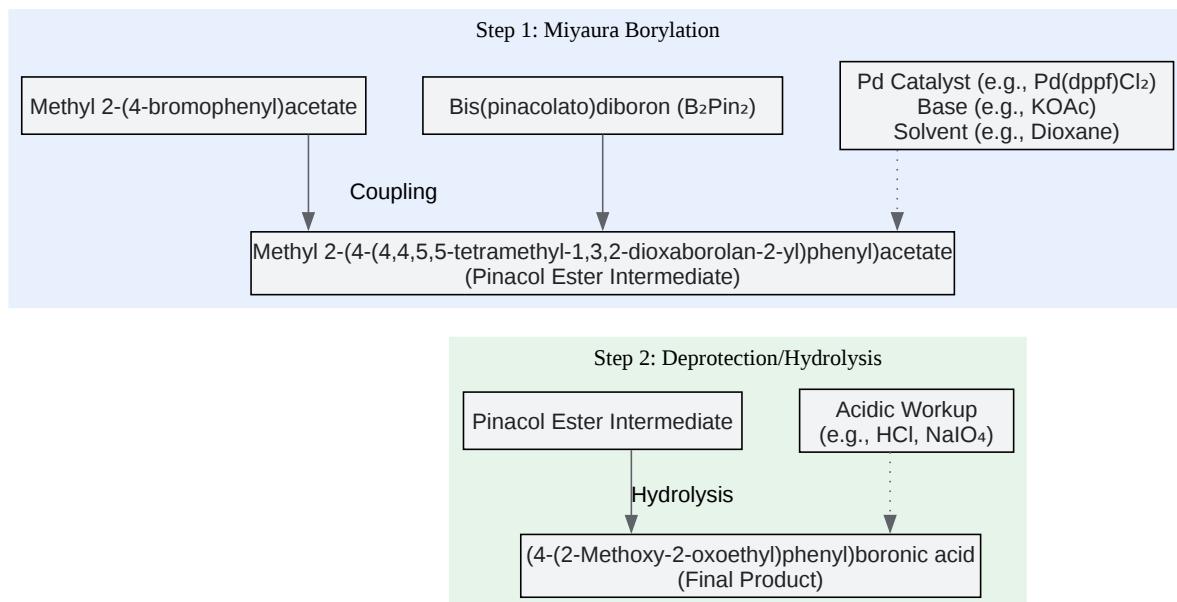
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These data are foundational for its use in experimental design and regulatory documentation.

Property	Value	Reference(s)
IUPAC Name	[4-(2-methoxy-2-oxoethyl)phenyl]boronic acid	[1]
Synonyms	Methyl (4-boronophenyl)acetate, (4-Methoxycarbonylmethyl)phenyl boronic acid	[1]
CAS Number	454185-96-7	[1]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1] [2]
Molecular Weight	193.99 g/mol	[1]
Physical Form	Solid (typically a white to off-white powder)	
Purity	Commercially available up to ≥97%	
InChIKey	CKXOGMXYISAZGN-UHFFFAOYSA-N	[1] [3]
SMILES	B(C1=CC=C(C=C1)CC(=O)OC)(O)O	[1]
Computed Complexity	187	[1]

Solubility and Stability Profile

Proper handling and storage are critical for maintaining the integrity of boronic acids. The Lewis acidic nature of the boron atom makes them susceptible to certain degradation pathways, such as protodeboronation or oxidative decomposition.

- Solubility: While specific quantitative data is not widely published, based on analogous structures like 4-methoxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[\[4\]](#)[\[5\]](#) It exhibits poor solubility in nonpolar solvents like hexanes and is generally poorly soluble in water at neutral pH.[\[6\]](#)


- Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C). This precaution minimizes exposure to atmospheric moisture and oxygen, which can promote the formation of boroxines (anhydrides) or oxidative degradation, respectively.

Synthesis and Purification Workflows

The synthesis of **(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid** typically starts from a commercially available halogenated precursor, Methyl 2-(4-bromophenyl)acetate. The key transformation is the introduction of the boronic acid group, a process known as borylation.

Recommended Synthetic Protocol: Miyaura Borylation

The Miyaura borylation is a robust and widely used palladium-catalyzed method to synthesize boronate esters from organic halides.^[7] The resulting pinacol boronate ester is a stable, crystalline intermediate that can be readily purified and subsequently hydrolyzed to the target boronic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid**.

Detailed Experimental Protocol:

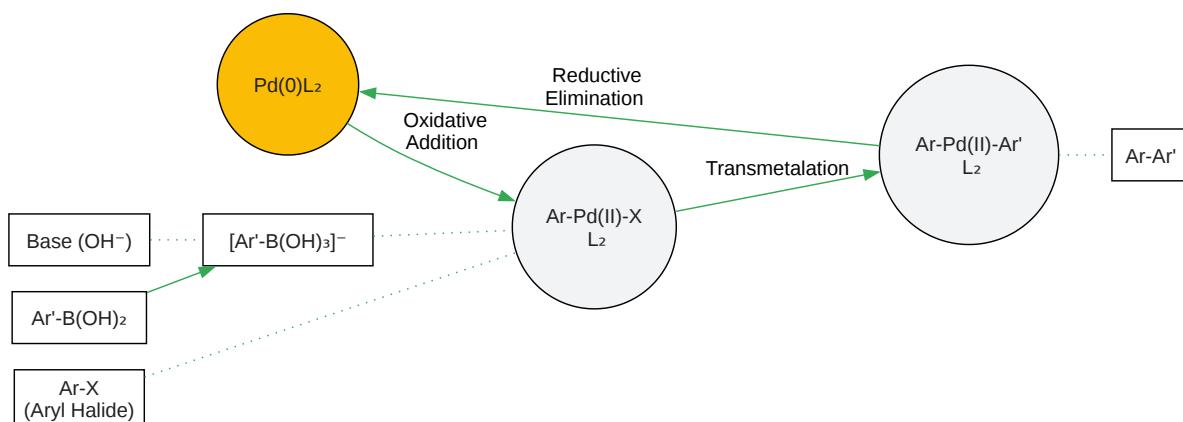
- Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add Methyl 2-(4-bromophenyl)acetate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane via cannula.

- Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup (Step 1): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.
- Purification of Intermediate: The crude pinacol ester can often be purified by flash column chromatography on silica gel.
- Hydrolysis (Step 2): Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and water. Add an oxidant like sodium periodate (NaIO_4) or an acid like HCl and stir vigorously at room temperature until the hydrolysis is complete (as monitored by TLC).
- Final Workup: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo to yield the final product.

Purification Strategies: A Self-Validating System

The purity of the boronic acid is paramount for its successful application in cross-coupling reactions, as impurities can inhibit or poison the catalyst. Several methods can be employed for purification.

- Recrystallization: For moderately polar boronic acids, recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) can be highly effective.^[8]
- Acid-Base Extraction: This robust technique exploits the acidic nature of the boronic acid.^[9] ^[10] The crude material is dissolved in an organic solvent (e.g., diethyl ether) and washed with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is converted to its water-soluble boronate salt, partitioning into the aqueous layer while non-acidic impurities remain in the organic phase. The aqueous layer is then separated, acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is subsequently filtered or extracted.^[9]
- Specialized Chromatography: Standard silica gel chromatography can sometimes lead to decomposition. A modified approach involves using silica gel that has been pre-treated with


boric acid, which suppresses the Lewis basicity of the silica surface and prevents over-adsorption and degradation of the product.[11]

Chemical Reactivity and Mechanistic Insights

The utility of this reagent is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Key Steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X). The reactivity order is typically I > Br > OTf >> Cl.[12]
- Transmetalation: This is the rate-determining step for many systems. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic "ate" complex, [Ar'-B(OH)₃]⁻. This complex then transfers its organic group (Ar') to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst.

Influence of the Methoxy-2-oxoethyl Substituent

The -CH₂COOCH₃ group at the para position is electronically neutral to weakly electron-withdrawing. In Suzuki couplings, arylboronic acids with electron-withdrawing groups can sometimes exhibit faster transmetalation rates.[13] However, the primary influence of this substituent is not its electronic effect on the coupling reaction, but its role as a synthetic handle for subsequent transformations in a multi-step synthesis.

Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This is a critical skill for the practicing scientist to confirm product identity.

Parameter	Expected Chemical Shift (δ , ppm) / Appearance	Rationale / Comparison
<hr/>		
¹ H NMR		
Ar-H	7.20 - 7.90 (two doublets, AA'BB' system)	Aromatic protons on a 1,4-disubstituted benzene ring. Protons ortho to the boronic acid are typically downfield. Compare to phenylboronic acid (7.3-8.0 ppm). [14]
-CH ₂ -	~3.70 (singlet)	Methylene protons adjacent to an aromatic ring and a carbonyl group.
-OCH ₃	~3.60 (singlet)	Methyl ester protons.
-B(OH) ₂	8.0 - 8.5 (broad singlet), exchangeable with D ₂ O	Acidic protons of the boronic acid group. Often broad and can be difficult to observe.
<hr/>		
¹³ C NMR		
C=O	170 - 175	Carbonyl carbon of the methyl ester.
Ar-C-B	135 - 140 (ipso-carbon)	The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.
Ar-C	128 - 135	Aromatic carbons.
-CH ₂ -	~40	Methylene carbon.
-OCH ₃	~52	Methyl ester carbon.
<hr/>		
¹¹ B NMR		
-B(OH) ₂	28 - 33 (broad peak)	Typical range for trigonal planar arylboronic acids. Compare to 4-

methoxyphenylboronic acid
(~30 ppm).[\[15\]](#)

Applications in Research and Development

This reagent is a quintessential building block in programs targeting the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[\[16\]](#)[\[17\]](#)

Core Utility in Medicinal Chemistry

The molecule serves as a precursor to introduce the 4-(carboxymethyl)phenyl or related moieties into a target scaffold. This structural motif is present in numerous biologically active compounds.

Workflow Example: Synthesis of a Biaryl Phenylacetic Acid Derivative This workflow illustrates how the title compound can be used to synthesize a complex molecule, which could be an active pharmaceutical ingredient (API) or a key intermediate.

- Suzuki Coupling: **(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid** is coupled with a suitable aryl or heteroaryl halide (e.g., a brominated pyridine core) under standard Suzuki conditions.
- Ester Hydrolysis: The resulting biaryl methyl ester is then saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.
- Acidification: Acidification of the reaction mixture yields the final carboxylic acid product, which is often the desired pharmacologically active species.

This three-step sequence provides a highly efficient and modular route to a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Exclamation Mark).

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid formation of dust and aerosols.
- First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Conclusion

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is more than just a catalog chemical; it is a strategic tool for molecular construction. Its bifunctional nature—a robust coupling handle via the boronic acid and a modifiable synthetic tether via the methyl ester—provides chemists with significant synthetic flexibility. Understanding the principles behind its synthesis, purification, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in the rapid and efficient development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid - CAS:454185-96-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | 454185-96-7 [sigmaaldrich.com]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Borylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 15. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nbinfo.com [nbinfo.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600794#4-2-methoxy-2-oxoethyl-phenyl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com